molecular formula C15H13BrN2O B3154372 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole CAS No. 774582-60-4

7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

Cat. No. B3154372
CAS RN: 774582-60-4
M. Wt: 317.18 g/mol
InChI Key: ONDQRDYJQDWXIJ-UHFFFAOYSA-N
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Description

“7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole” is a type of imidazole compound. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of research for many years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by the presence of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks .


Chemical Reactions Analysis

Imidazole compounds are involved in a variety of chemical reactions. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom . Hence, the imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .

Scientific Research Applications

Angiotensin II AT1 Receptor Blockers

This compound is a part of a series of N-Benzyl and N-Biphenylmethyl Substituted Imidazole Derivatives that are based on (E)-Urocanic acid. These derivatives have been studied for their potential as Angiotensin II AT1 Receptor Blockers . This application is particularly relevant in the field of cardiovascular health, as these blockers can help control high blood pressure.

Antimycobacterial Agents

Imidazole derivatives, including this compound, have been synthesized and evaluated for their potential as antimycobacterial agents . This could be particularly useful in the treatment of diseases caused by Mycobacterium species, such as tuberculosis.

Anticancer Agents

Benzimidazole, a core structure in this compound, has been studied extensively for its potential as an anticancer agent . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) have been found to significantly increase anticancer activity .

Anti-Inflammatory Agents

Benzimidazole, which is part of this compound, has been used in a variety of therapeutic applications, including as an anti-inflammatory agent . This could be useful in the treatment of conditions characterized by inflammation.

Antibacterial Agents

Benzimidazole derivatives have also been reported for their antibacterial action against various bacterial species . This could be particularly useful in the development of new antibiotics.

Antifungal Agents

In addition to their antibacterial properties, benzimidazole derivatives have also been reported for their antifungal activity . This could be useful in the treatment of fungal infections.

Antiviral Agents

Benzimidazole, a core structure in this compound, has also been studied for its potential as an antiviral agent . This could be particularly useful in the treatment of viral infections.

Analgesic Agents

Benzimidazole, which is part of this compound, has been used in a variety of therapeutic applications, including as an analgesic . This could be useful in the management of pain.

Safety and Hazards

Imidazole compounds can be hazardous. They may form combustible dust concentrations in air and can be harmful if swallowed . They can cause severe skin burns and eye damage, and may cause respiratory irritation . They may also damage the unborn child .

Future Directions

The future directions of research on imidazole compounds could include the development of new synthesis methods, the exploration of their potential applications in various fields, and the investigation of their mechanism of action. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, also known as 1H-Benzimidazole, 6-bromo-2-methyl-4-(phenylmethoxy)-, belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms Imidazoles have been found to interact with various proteins such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, serine/threonine-protein kinase pim-1, isopentenyl-diphosphate delta-isomerase, and others .

Mode of Action

Benzimidazole derivatives have been extensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Biochemical Pathways

Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses .

Pharmacokinetics

The predicted boiling point of this compound is 5110±350 °C, and its predicted density is 1494±006 g/cm3 .

Result of Action

Benzimidazole derivatives have shown promising application in biological and clinical studies .

Action Environment

The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

properties

IUPAC Name

6-bromo-2-methyl-4-phenylmethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-17-13-7-12(16)8-14(15(13)18-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQRDYJQDWXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736635
Record name 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774582-60-4
Record name 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide (120 g, 329 mmol, Step 1 of Example 1) and iron powder (55.1 g, 986 mmol) in acetic acid (500 mL) was refluxed with stirring for 6 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was diluted with ethyl acetate (1.5 L). The resulted precipitates were filtered through a pad of Celite, and washed with ethyl acetate (500 mL). The filterate was concentrated in vacuo, and the residue was diluted with ethyl acetate (200 mL). The brine (800 mL) was added to the organic mixture, the resulted white precipitates were collected by filtration, and washed with water (200 mL) and diethyl ether (200 mL). The white solid was dissolved with dichloromethane/methanol (10:1, 1.0 L), dried over magnesium sulfate, and concentrated. The solid was triturated with diethyl ether (300 mL), collected by filtration, and dried in vacuo to afford the title compound as a white solid (54.7 g, 53%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
55.1 g
Type
catalyst
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of N-{4-bromo-2-nitro-6-[(phenylmethyl)oxy]phenyl}acetamide (120 g, 329 mmol, STEP 1 in Example 1) and iron powder (55.1 g, 986 mmol) in acetic acid (500 mL) was refluxed with stirring for 6 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuum. The residue was diluted with ethyl acetate (1.5 L). The resulted precipitates were filtered through a pad of Celite, and washed with ethyl acetate (500 mL). The filterate was concentrated in vacuum, and the residue was diluted with ethyl acetate (200 mL). The brine (800 mL) was added to the organic mixture, the resulted white precipitates were collected by filtration, and washed with water (200 mL) and diethyl ether (200 mL). The white solid was dissolved with dichloromethane/methanol (10:1, 1.0 L), dried over magnesium sulfate, and concentrated. The solid was triturated with diethyl ether (300 mL), collected by filtration, and dried in vacuum to afford the title compound as a white solid (54.7 g, 53%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
55.1 g
Type
catalyst
Reaction Step One
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Reactant of Route 4
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Reactant of Route 6
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole

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